molecular formula C21H26N4O4 B15248378 Ethyl 2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate

Ethyl 2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate

Cat. No.: B15248378
M. Wt: 398.5 g/mol
InChI Key: DQBWEOBLAISLRS-UHFFFAOYSA-N
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Description

Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate is a complex organic compound that features a piperazine ring, a nitrophenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methylpiperazine with 2-nitroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Mechanism of Action

The mechanism of action of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may undergo reduction to form an active amine, which can further interact with biological targets. The compound’s overall effect is mediated through its binding to these targets and subsequent modulation of cellular pathways .

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[5-(4-methylpiperazin-1-yl)-2-nitroanilino]-2-phenylacetate

InChI

InChI=1S/C21H26N4O4/c1-3-29-21(26)20(16-7-5-4-6-8-16)22-18-15-17(9-10-19(18)25(27)28)24-13-11-23(2)12-14-24/h4-10,15,20,22H,3,11-14H2,1-2H3

InChI Key

DQBWEOBLAISLRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-]

Origin of Product

United States

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